2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one 2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640970-84-7
VCID: VC11873146
InChI: InChI=1S/C23H22N4O/c28-22(16-27-15-11-18-4-1-2-6-21(18)27)26-13-9-17(10-14-26)20-8-7-19-5-3-12-24-23(19)25-20/h1-8,11-12,15,17H,9-10,13-14,16H2
SMILES: C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=CC5=CC=CC=C54
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol

2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

CAS No.: 2640970-84-7

Cat. No.: VC11873146

Molecular Formula: C23H22N4O

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one - 2640970-84-7

Specification

CAS No. 2640970-84-7
Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
IUPAC Name 2-indol-1-yl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C23H22N4O/c28-22(16-27-15-11-18-4-1-2-6-21(18)27)26-13-9-17(10-14-26)20-8-7-19-5-3-12-24-23(19)25-20/h1-8,11-12,15,17H,9-10,13-14,16H2
Standard InChI Key PHGQWUGJOSTIFJ-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=CC5=CC=CC=C54
Canonical SMILES C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=CC5=CC=CC=C54

Introduction

Chemical Formula and Molecular Weight

  • Chemical Formula: C24_{24}H23_{23}N5_{5}O

  • Molecular Weight: Approximately 395 g/mol (estimated based on similar compounds)

Structural Components

  • Indole Ring: Known for its aromatic properties and presence in many biologically active compounds.

  • Naphthyridine Ring: Part of a class of compounds known for their potential biological activities, including antimicrobial and anticancer properties.

  • Piperidine Ring: Common in pharmaceuticals due to its ability to interact with biological targets.

Synthesis and Preparation

The synthesis of 2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one would typically involve multi-step reactions, including:

  • Condensation Reactions: To form the amide linkage between the indole and piperidine moieties.

  • Coupling Reactions: To attach the naphthyridine ring to the piperidine.

Potential Applications

Given its structural components, this compound could have potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its complex structure, which may interact with various biological targets.

  • Biological Research: As a tool for studying protein-ligand interactions or as a probe in biochemical assays.

Similar Compounds

  • 1-(2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one: This compound, with a molecular weight of 334.42 g/mol, contains a pyridine ring instead of a naphthyridine ring and has different substituents on the indole ring .

  • 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one: This compound has a simpler structure with a molecular weight of 242.32 g/mol and lacks the naphthyridine component .

Data Table: Comparison of Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Features
2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-oneC24_{24}H23_{23}N5_{5}OApproximately 395Indole, Naphthyridine, Piperidine
1-(2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-oneC20_{20}H22_{22}N4_{4}O334.42Indole, Pyridine, Piperazine
1-[4-(1H-indol-3-yl)piperidino]ethan-1-oneC15_{15}H18_{18}N2_{2}O242.32Indole, Piperidine

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